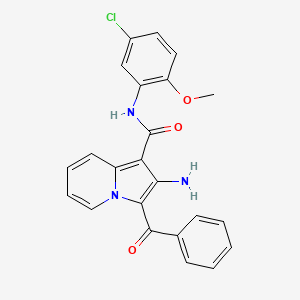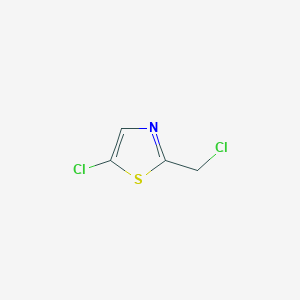
5-Chloro-2-(chloromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(chloromethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-1,3-thiazole typically involves the chlorination of 2-methylthiazole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methylthiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(chloromethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used under controlled temperature conditions to avoid over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(chloromethyl)-1,3-thiazole or 5-thiocyanato-2-(chloromethyl)-1,3-thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-(chloromethyl)-1,3-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also utilized in the production of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(chloromethyl)-1,3-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-thiazole: Similar in structure but lacks the chlorine substituents.
5-Chloro-2-methyl-1,3-thiazole: Similar but with a methyl group instead of a chloromethyl group.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated thiazole derivative with different functional groups.
Uniqueness: 5-Chloro-2-(chloromethyl)-1,3-thiazole is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and biological activity
Propriétés
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWAQJGLVRKTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-77-1 |
Source


|
| Record name | 5-chloro-2-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2529998.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2529999.png)

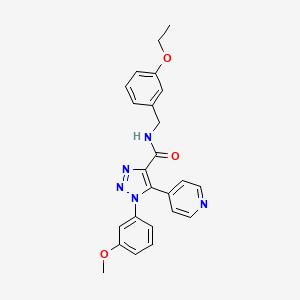
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)
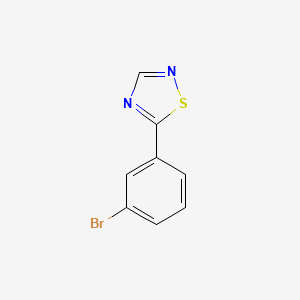
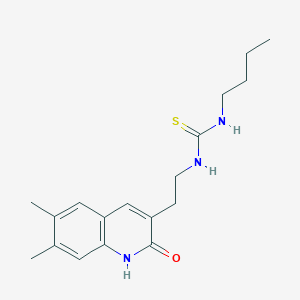
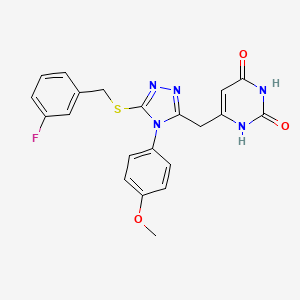
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)
